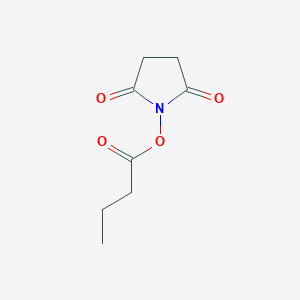

butyric acid NHS ester

Vue d'ensemble

Description

Butyric acid NHS ester is a compound with the molecular formula C8H11NO4 . It is also known by other names such as 2,5-Dioxopyrrolidin-1-yl butyrate and butyricacidNHSester .

Synthesis Analysis

NHS esters, including butyric acid NHS ester, are typically synthesized by a coupling reaction of the carboxylic acid with N-hydroxysuccinimide in the presence of a carbodiimide coupling agent . This reaction is known to form a stable amide bond between the labeling reagent and the target molecule .Molecular Structure Analysis

The molecular structure of butyric acid NHS ester includes a butyric acid moiety linked to an NHS ester. The InChI representation of the molecule isInChI=1S/C8H11NO4/c1-2-3-8(12)13-9-6(10)4-5-7(9)11/h2-5H2,1H3 . Chemical Reactions Analysis

NHS esters, such as butyric acid NHS ester, react readily with compounds containing amino groups, forming a chemically stable amide bond between the labeling reagent and the target molecule . This reaction is strongly pH-dependent, mainly due to the varying degrees of the protonation of the amine at each pH .Physical And Chemical Properties Analysis

The molecular weight of butyric acid NHS ester is 185.18 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 4 . The exact mass of the molecule is 185.06880783 g/mol .Applications De Recherche Scientifique

Protein Crosslinking and Labeling

NHS esters, including butyric acid NHS ester, are popular amine-specific functional groups incorporated into reagents for protein crosslinking and labeling . They react with primary amines, which exist at the N-terminus of each polypeptide chain and in the side-chain of lysine (Lys, K) amino acid residues .

Biomolecular Probes

Butyric acid NHS ester is used in the creation of biomolecular probes for labeling and crosslinking primary amines . These probes can be used in various biological research applications .

Improvement of Skin Functionality

Butyric acid esters, including Hyaluronic Acid Butyric Esters, have been shown to improve skin functionality . For example, a study showed that 0.1% HA butyrate enhanced skin elasticity more than a product containing 0.1% HA sodium salt and 1.0% urea .

Production of n-Butanol and Butyrate

Butyric acid, a short-chain volatile fatty acid, is used in the production of n-butanol and butyrate . Clostridium tyrobutyricum, a bacterium that naturally produces acetic and butyric acids, has been engineered to overexpress a heterologous alcohol/aldehyde dehydrogenase, which converts butyryl-CoA to n-butanol .

Fermentation Process

Butyric acid is produced from sugars and renewable feedstocks in fermentation . For example, cells immobilized in a FBB were able to produce up to 86.9 g/L butyric acid from glucose in a repeated fed-batch fermentation process .

Industrial Applications

The engineered C. tyrobutyricum strains with higher butyrate and butanol titers, yields, and productivities are the most promising hosts for potential industrial applications .

Orientations Futures

Mécanisme D'action

Target of Action

The primary targets of Butyric Acid NHS Ester are primary amines . These exist at the N-terminus of each polypeptide chain and in the side-chain of lysine (Lys, K) amino acid residues . These primary amines are positively charged at physiologic pH and occur predominantly on the outside surfaces of native protein tertiary structures, making them readily accessible to conjugation reagents .

Mode of Action

Butyric Acid NHS Ester interacts with its targets by forming a chemically stable amide bond . The reaction is strongly pH-dependent, mainly due to the varying degrees of the protonation of the amine at each pH .

Biochemical Pathways

The biochemical pathway involved in the action of Butyric Acid NHS Ester is the amine-reactive crosslinker pathway . This pathway involves the use of chemical groups that react with primary amines for crosslinking or labeling peptides and proteins . The reaction leads to the creation of a stable amide bond between the labeling reagent and the target molecule .

Pharmacokinetics

It’s known that the reaction of nhs esters with amines is ph-dependent , which could potentially impact the bioavailability of the compound.

Result of Action

The result of the action of Butyric Acid NHS Ester is the formation of a stable amide bond between the labeling reagent and the target molecule . This allows for the labeling and crosslinking of peptides and proteins, such as antibodies .

Action Environment

The action of Butyric Acid NHS Ester is influenced by environmental factors such as pH and the presence of water or moisture . The reaction is strongly pH-dependent, with deprotonated primary amines being the most nucleophilic . Furthermore, NHS esters are activated through spontaneous hydrolysis in the presence of water and/or moisture .

Propriétés

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) butanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO4/c1-2-3-8(12)13-9-6(10)4-5-7(9)11/h2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYMYLBQTHCJHOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)ON1C(=O)CCC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

butyric acid NHS ester | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

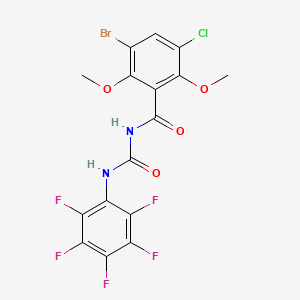

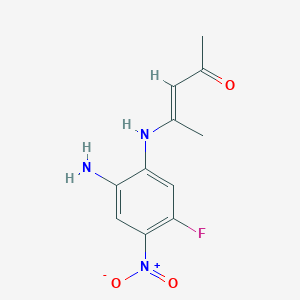

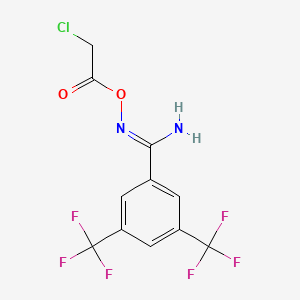

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(1-Adamantyl)-1,3-thiazol-2-yl]benzaldehyde](/img/structure/B3042937.png)

![3-Nitro-4-{[5-(trifluoromethyl)-2-pyridyl]thio}benzaldehyde](/img/structure/B3042942.png)

![(Z)-3-[5-nitro-2-[5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]prop-2-enoic acid](/img/structure/B3042943.png)

![1-[[1-(2-Hydroxy-3-indol-1-ylpropyl)piperidin-4-yl]amino]-3-(4-methoxyphenoxy)propan-2-ol](/img/structure/B3042944.png)

![2-[2-Nitro-4-(trifluoromethyl)phenoxy]phenyl 4-(chloromethyl)benzoate](/img/structure/B3042946.png)

![3-{5-[3,5-Di(trifluoromethyl)phenyl]-2-furyl}-1-(2-hydroxyphenyl)prop-2-en-1-one](/img/structure/B3042954.png)

![4-[2,6-Dinitro-4-(trifluoromethyl)phenoxy]benzaldehyde](/img/structure/B3042955.png)

![4-chloro-3-nitrobenzyl N-[3-(2-chlorophenyl)-5-methylisoxazol-4-yl]carbamate](/img/structure/B3042958.png)